molecular formula C16H16N3O7P B11410293 Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11410293
M. Wt: 393.29 g/mol
InChI Key: PVFKCOJNUREKDY-UHFFFAOYSA-N
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Description

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the furan and phosphonate groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the phosphonate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the nitro group can produce the corresponding aniline derivative.

Scientific Research Applications

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {5-[(2-furylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate
  • Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages over other similar compounds in terms of reactivity, stability, and specificity.

Properties

Molecular Formula

C16H16N3O7P

Molecular Weight

393.29 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H16N3O7P/c1-23-27(22,24-2)16-15(17-10-13-7-4-8-25-13)26-14(18-16)11-5-3-6-12(9-11)19(20)21/h3-9,17H,10H2,1-2H3

InChI Key

PVFKCOJNUREKDY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=CO3)OC

Origin of Product

United States

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